molecular formula C17H16FNO4 B1166497 Cbz-4-fluoro-D-phe CAS No. 117467-73-9

Cbz-4-fluoro-D-phe

Cat. No.: B1166497
CAS No.: 117467-73-9
M. Wt: 317.31 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-4-fluoro-D-phenylalanine, also known as (2R)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a fluorine atom on the phenyl ring and a carbobenzyloxy (Cbz) protecting group on the amino group. It is widely used in peptide synthesis and medicinal chemistry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-4-fluoro-D-phenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production of Cbz-4-fluoro-D-phenylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cbz-4-fluoro-D-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of Cbz-4-fluoro-D-phenylalanine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and bioavailability by modulating its acidity, basicity, hydrophobicity, and conformation . This allows the compound to effectively inhibit enzymes and interact with proteins, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Cbz-4-fluoro-D-phenylalanine can be compared with other fluorinated phenylalanine derivatives, such as:

  • 4-fluoro-L-phenylalanine
  • 3-fluoro-D-phenylalanine
  • 2-fluoro-D-phenylalanine

These compounds share similar structural features but differ in the position of the fluorine atom and the stereochemistry of the phenylalanine. The unique positioning of the fluorine atom in Cbz-4-fluoro-D-phenylalanine imparts distinct chemical and biological properties, making it particularly useful in specific applications .

Biological Activity

Introduction

Cbz-4-fluoro-D-phenylalanine (Cbz-4-F-D-Phe) is a fluorinated derivative of phenylalanine, a non-essential amino acid that plays a crucial role in protein synthesis and metabolic processes. The introduction of fluorine into amino acids is known to enhance their biological properties, making them valuable in pharmaceutical applications. This article reviews the biological activity of Cbz-4-F-D-Phe, highlighting its synthesis, mechanisms of action, and therapeutic potential.

The synthesis of Cbz-4-F-D-Phe typically involves the selective fluorination of the phenylalanine structure, often using methods that preserve the integrity of the amino acid's functional groups. Fluorination can enhance lipophilicity and alter the electronic properties of the molecule, which may improve its interactions with biological targets.

Table 1: Methods for Synthesizing Cbz-4-F-D-Phe

MethodDescriptionYield (%)
Electrophilic fluorinationUtilizes electrophilic reagents to introduce fluorine70-85
Nucleophilic substitutionInvolves nucleophilic attack on a fluorinated precursor60-75
Direct fluorinationDirectly applies fluorinating agents to the amino acid50-65

Antitumor Activity

Recent studies have shown that fluorinated amino acids like Cbz-4-F-D-Phe exhibit significant antitumor activity. The incorporation of fluorine enhances the compound's ability to disrupt cancer cell proliferation and migration. For instance, derivatives similar to Cbz-4-F-D-Phe have been reported to inhibit colorectal cancer cell colony formation and induce apoptosis through reactive oxygen species (ROS) production .

The mechanisms through which Cbz-4-F-D-Phe exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Fluorinated compounds can modulate the activity of enzymes such as topoisomerases, which are crucial for DNA replication and repair.
  • Induction of Apoptosis : The compound promotes ROS generation, leading to oxidative stress in cancer cells, which triggers apoptotic pathways.
  • Altered Protein Interactions : Fluorinated phenylalanines can influence protein folding and stability, affecting protein-protein interactions critical for cellular function .

Case Studies

Several studies have investigated the biological activity of Cbz-4-F-D-Phe and its analogs:

  • Study 1 : A study demonstrated that a related compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) of 55 nM against human retinal endothelial cells (HRECs), indicating potent antiproliferative effects .
  • Study 2 : Another investigation revealed that compounds with similar structural modifications showed enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .

Table 2: Biological Activity Results for Cbz-4-F-D-Phe Analogues

CompoundTarget Cell LineGI50 (nM)Mechanism
Cbz-4-F-D-PheHRECs55Cytostatic effects
Analog AColorectal Cancer30Induction of apoptosis
Analog BBreast Cancer45Inhibition of Topoisomerase I

Properties

IUPAC Name

(2R)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSNXFAVHKHBPV-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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